

Application Note and Protocol: BP Light 650 Carboxylic Acid Antibody Labeling

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Compound of Interest

Compound Name: *BP Light 650 carboxylic acid*

Cat. No.: *B15557303*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with **BP Light 650 carboxylic acid**. Since carboxylic acids are not intrinsically reactive towards the amine groups on antibodies, this protocol employs a two-step process. First, the carboxylic acid group of the dye is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a more stable and amine-reactive Sulfo-NHS ester. This activated dye is then conjugated to the primary amines of the target antibody. This method allows for the creation of fluorescently labeled antibodies suitable for a variety of applications, including flow cytometry, immunofluorescence microscopy, and fluorescent western blotting.

Principle of the Reaction

The labeling process involves two key chemical reactions:

- **Activation:** The carboxylic acid on the BP Light 650 dye is reacted with EDC and Sulfo-NHS. EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This intermediate is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone, and it readily reacts with primary amines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Conjugation:** The amine-reactive Sulfo-NHS ester of BP Light 650 is then incubated with the antibody. The Sulfo-NHS ester reacts with the primary amine groups (e.g., on lysine residues) on the antibody to form a stable amide bond, covalently linking the fluorescent dye to the antibody.^{[4][5]}

Quantitative Data Summary

The efficiency of antibody labeling is critical for downstream applications. Key parameters to consider are the Degree of Labeling (DOL), labeling efficiency, and the stability of the conjugate. The following tables provide representative data for far-red fluorescent dyes similar to BP Light 650.

Table 1: Spectral Properties of BP Light 650 (Typical)

Parameter	Value
Excitation Maximum (λ_{ex})	~650 nm
Emission Maximum (λ_{em})	~670 nm
Molar Extinction Coefficient (ϵ) at λ_{max}	~250,000 M ⁻¹ cm ⁻¹
Correction Factor (CF ₂₈₀)	~0.04

Table 2: Recommended Labeling Parameters

Parameter	Recommended Range	Notes
Antibody Concentration	2-10 mg/mL[6][7]	Higher concentrations generally lead to better labeling efficiency.[8]
Dye:Antibody Molar Ratio	5:1 to 15:1[5][8]	This ratio may require optimization for different antibodies.[8]
Degree of Labeling (DOL)	2 - 10[9][10]	A DOL in this range typically provides optimal fluorescence without causing protein aggregation or quenching.[9][11]

Experimental Protocols

Materials and Reagents

- **BP Light 650 Carboxylic Acid**
- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 50 mM MES, pH 6.0[1]
- Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3[5]
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[12]
- Purification column (e.g., Sephadex G-25)[5][7]
- Spectrophotometer

Protocol: Step-by-Step Methodology

This protocol is divided into three main stages: Antibody Preparation, Dye Activation and Conjugation, and Purification and Characterization.

Stage 1: Antibody Preparation

- **Buffer Exchange:** Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris, glycine, or other amine-containing buffers, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).^[7] This can be achieved by dialysis or using a desalting column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer (100 mM Sodium Bicarbonate, pH 8.3).^{[5][6]}

Stage 2: Dye Activation and Antibody Conjugation

- **Prepare BP Light 650 Stock Solution:** Dissolve **BP Light 650 carboxylic acid** in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- **Prepare EDC and Sulfo-NHS Solutions:** Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0).^{[1][2]} For example, create 10 mg/mL solutions of each. EDC is moisture-sensitive and should be handled accordingly.^[1]
- **Activate BP Light 650:**
 - In a microcentrifuge tube, combine the BP Light 650 stock solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:Sulfo-NHS).
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light.^{[2][13]}
- **Conjugation to Antibody:**
 - Immediately add the activated BP Light 650 solution to the prepared antibody solution. The recommended molar excess of dye to antibody is between 5:1 and 15:1.^{[5][8]}
 - Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.^{[4][5]}

- Quench the Reaction: Add the quenching solution (e.g., Tris-HCl to a final concentration of 50-100 mM or hydroxylamine) and incubate for an additional 15-30 minutes to stop the reaction by consuming any unreacted dye.[12]

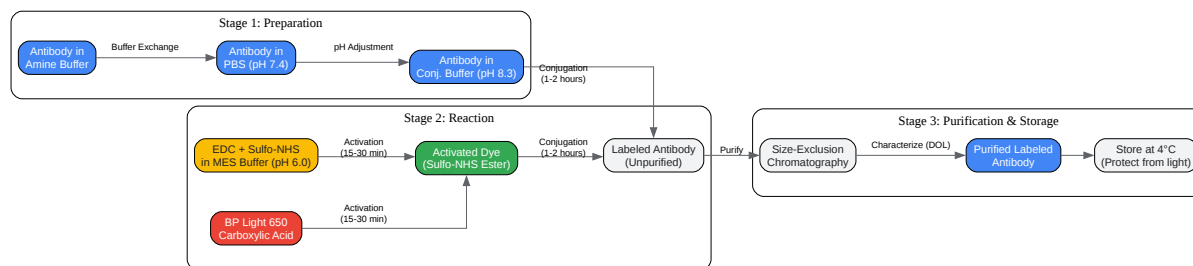
Stage 3: Purification and Characterization

- Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5][7][14]
The first colored fraction to elute will be the labeled antibody.
- Characterization (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of the dye (~650 nm, A_{max}).[15][16]
 - Calculate the Degree of Labeling (DOL) using the following formula[15][16]: $\text{DOL} = (A_{\text{max}} * \epsilon_{\text{protein}}) / ((A_{280} - (A_{\text{max}} * CF_{280})) * \epsilon_{\text{dye}})$ Where:
 - A_{max} = Absorbance of the conjugate at ~650 nm
 - A_{280} = Absorbance of the conjugate at 280 nm
 - $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG)
 - ϵ_{dye} = Molar extinction coefficient of BP Light 650 at ~650 nm (~250,000 $\text{M}^{-1}\text{cm}^{-1}$)
 - CF_{280} = Correction factor for the dye's absorbance at 280 nm ($A_{280_dye} / A_{\text{max_dye}}$) (~0.04)

Storage of the Conjugate

Store the labeled antibody at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[17][18] Avoid repeated freeze-thaw cycles.[19] Fluorescently labeled antibodies should always be protected from light to prevent photobleaching.[17][19]

Diagrams



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